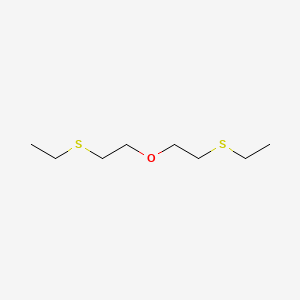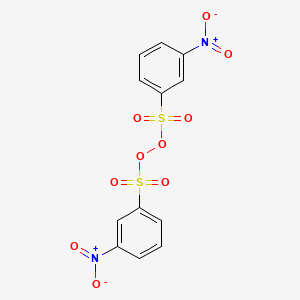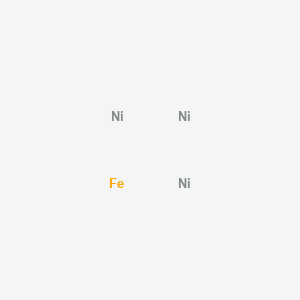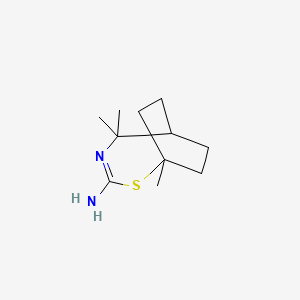
6-Oxa-3,9-dithiaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-3,9-dithiaundecane is an organic compound with the molecular formula C8H18OS2 It is characterized by the presence of an oxygen atom and two sulfur atoms within its molecular structure
Métodos De Preparación
The synthesis of 6-Oxa-3,9-dithiaundecane typically involves the reaction of ethylthio compounds with ethylene oxide. One common synthetic route includes the reaction of 2-ethylthioethanol with ethylene oxide under controlled conditions to yield the desired product. The reaction conditions often involve the use of a base catalyst and a solvent such as dichloromethane .
Industrial production methods for this compound are not widely documented, but the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings.
Análisis De Reacciones Químicas
6-Oxa-3,9-dithiaundecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
6-Oxa-3,9-dithiaundecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 6-Oxa-3,9-dithiaundecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
6-Oxa-3,9-dithiaundecane can be compared with other similar compounds, such as:
This compound-1,11-diol: This compound has an additional hydroxyl group, which can affect its reactivity and interactions with other molecules.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This bicyclic compound has a more complex structure, which can influence its chemical properties and applications.
2-Hydroxyethyl ethyl sulfide: This compound lacks the oxygen atom present in this compound, resulting in different chemical behavior and reactivity.
Propiedades
Número CAS |
5648-30-6 |
|---|---|
Fórmula molecular |
C8H18OS2 |
Peso molecular |
194.4 g/mol |
Nombre IUPAC |
1-ethylsulfanyl-2-(2-ethylsulfanylethoxy)ethane |
InChI |
InChI=1S/C8H18OS2/c1-3-10-7-5-9-6-8-11-4-2/h3-8H2,1-2H3 |
Clave InChI |
NZLCDJADEWGUAX-UHFFFAOYSA-N |
SMILES canónico |
CCSCCOCCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)



![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)

![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)


![1-Propanamine, 2-[2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B14724137.png)
![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)



